3-(2H-1,2,3-Benzotriazol-2-yl)cyclohexan-1-one
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Overview
Description
3-(2H-1,2,3-Benzotriazol-2-yl)cyclohexan-1-one is an organic compound that belongs to the class of benzotriazole derivatives. This compound is known for its unique chemical structure, which includes a benzotriazole moiety attached to a cyclohexanone ring. Benzotriazole derivatives are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,2,3-Benzotriazol-2-yl)cyclohexan-1-one typically involves the reaction of benzotriazole with cyclohexanone under specific conditions. One common method includes the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,2,3-Benzotriazol-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other bases in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2H-1,2,3-Benzotriazol-2-yl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in designing new therapeutic agents.
Industry: Utilized as a UV stabilizer in polymers and coatings to protect materials from UV degradation.
Mechanism of Action
The mechanism of action of 3-(2H-1,2,3-Benzotriazol-2-yl)cyclohexan-1-one involves its ability to absorb UV radiation and convert it into thermal energy, thereby preventing the degradation of materials. The benzotriazole moiety plays a crucial role in this process by acting as a UV absorber. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
- 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)phenol
Uniqueness
3-(2H-1,2,3-Benzotriazol-2-yl)cyclohexan-1-one is unique due to its cyclohexanone ring, which imparts distinct chemical and physical properties compared to other benzotriazole derivatives. This structural difference can influence its reactivity, stability, and overall performance in various applications.
Properties
IUPAC Name |
3-(benzotriazol-2-yl)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-10-5-3-4-9(8-10)15-13-11-6-1-2-7-12(11)14-15/h1-2,6-7,9H,3-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHWEYVGLVDDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2N=C3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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